Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- is a chemical compound known for its unique structure and properties It is a derivative of benzenesulfonamide, featuring a butynyl group and a trifluoromethyl group
Preparation Methods
The synthesis of Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- typically involves multiple steps. One common method includes the reaction of benzenemethanesulfonamide with 3-butynyl bromide in the presence of a base such as potassium carbonate. The trifluoromethyl group can be introduced using trifluoromethyl iodide under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of carbonic anhydrase and other enzymes critical for cellular processes .
Comparison with Similar Compounds
Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- can be compared with other benzenesulfonamide derivatives such as:
N-Butyl-Benzenesulfonamide: Similar in structure but lacks the trifluoromethyl group, which affects its chemical properties and biological activities.
Benzenesulfonamide derivatives with thiazol-4-one scaffold: These compounds have different scaffolds and exhibit distinct biological activities, particularly in anticancer research.
The uniqueness of Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
828283-27-8 |
---|---|
Molecular Formula |
C12H12F3NO2S |
Molecular Weight |
291.29 g/mol |
IUPAC Name |
N-but-3-ynyl-1-[2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H12F3NO2S/c1-2-3-8-16-19(17,18)9-10-6-4-5-7-11(10)12(13,14)15/h1,4-7,16H,3,8-9H2 |
InChI Key |
UYPFHTYEUQXMQC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNS(=O)(=O)CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.